(R)-sec-Butyl benzoate
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Overview
Description
®-sec-Butyl benzoate is an organic compound that belongs to the ester class of chemicals. It is derived from benzoic acid and sec-butyl alcohol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a benzoate group attached to a sec-butyl group, making it a chiral molecule with distinct ® and (S) enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-sec-Butyl benzoate can be synthesized through the esterification of benzoic acid with sec-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ®-sec-Butyl benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ®-sec-Butyl benzoate suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
®-sec-Butyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield benzoic acid and sec-butyl alcohol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Benzoic acid and sec-butyl alcohol.
Reduction: sec-Butyl alcohol.
Substitution: Depending on the nucleophile used, different substituted benzoates can be formed.
Scientific Research Applications
®-sec-Butyl benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of ®-sec-Butyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and sec-butyl alcohol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, but with a methyl group instead of a sec-butyl group.
Ethyl benzoate: Similar to ®-sec-Butyl benzoate but with an ethyl group.
Isobutyl benzoate: An isomer of sec-butyl benzoate with a different branching of the butyl group.
Uniqueness
®-sec-Butyl benzoate is unique due to its chiral nature, which can result in different biological activities and interactions compared to its (S) enantiomer and other benzoate esters
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(2R)-butan-2-yl] benzoate |
InChI |
InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 |
InChI Key |
LSLWNAOQPPLHSW-SECBINFHSA-N |
Isomeric SMILES |
CC[C@@H](C)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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